Home > Products > Screening Compounds P79736 > 1-allyl-5-amino-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one
1-allyl-5-amino-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one - 951941-97-2

1-allyl-5-amino-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one

Catalog Number: EVT-2781342
CAS Number: 951941-97-2
Molecular Formula: C11H13N3OS
Molecular Weight: 235.31
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Allyl-5-amino-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one is a complex organic compound that features a pyrrole ring substituted with an allyl group and an amino group, alongside a thiazole moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceutical agents.

Source

The compound is synthesized through various chemical methods, which often involve the manipulation of thiazole and pyrrole derivatives. The specific synthetic routes can vary, resulting in different derivatives with unique properties and applications.

Classification

This compound belongs to the class of heterocyclic compounds, specifically those containing both nitrogen and sulfur atoms within their rings. It is categorized under thiazolidine derivatives and pyrrole-based compounds, which are known for their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of 1-allyl-5-amino-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one can be achieved through several methods:

  1. Base-Catalyzed Synthesis: This method involves a one-pot reaction where various reactants such as aldehydes, isothiocyanates, and amines are combined under basic conditions to yield thiazolidine derivatives. The use of catalysts like triethylamine has been reported to enhance yields significantly .
  2. Acid-Catalyzed Synthesis: In this approach, Lewis acids can facilitate the formation of thiazolidine structures by promoting cyclization reactions between suitable precursors .
  3. Multi-step Synthesis: A more traditional route may involve the sequential reaction of thiazole derivatives with allyl amines or other nucleophiles, followed by cyclization to form the desired pyrrole structure .

Technical Details

The specific reaction conditions, such as temperature, solvent choice, and reaction time, can greatly influence the yield and purity of the final product. For instance, reactions conducted in methanol at reflux conditions often yield higher purity products compared to those conducted in less polar solvents .

Molecular Structure Analysis

Structure

The molecular structure of 1-allyl-5-amino-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one features:

  • A pyrrole ring with an allyl substituent at one position.
  • An amino group at another position on the pyrrole.
  • A thiazole ring attached through a methyl substituent.

Data

The molecular formula for this compound is C12H14N4OSC_{12}H_{14}N_4OS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound's molecular weight is approximately 258.34 g/mol.

Chemical Reactions Analysis

Reactions

The compound can undergo several types of chemical reactions:

  1. Nucleophilic Substitution: The amino group may act as a nucleophile in reactions with electrophiles.
  2. Cyclization Reactions: Under certain conditions, the structure can participate in cyclization to form more complex heterocycles.
  3. Oxidation and Reduction: Functional groups within the molecule can be oxidized or reduced depending on the reagents used.

Technical Details

For example, reactions involving thioketones or isothiocyanates can lead to new thiazolidine derivatives through nucleophilic attack by the amino group .

Mechanism of Action

Process

The mechanism by which 1-allyl-5-amino-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one exerts its biological effects likely involves interaction with specific biological targets such as enzymes or receptors. The presence of both amino and thiazole groups suggests potential for hydrogen bonding and electrostatic interactions with biomolecules.

Data

Studies indicate that compounds with similar structures exhibit antimicrobial and anticancer properties, suggesting that this compound may also possess similar bioactivity .

Physical and Chemical Properties Analysis

Physical Properties

1-Allyl-5-amino-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one typically appears as a solid at room temperature. Its solubility may vary based on solvent polarity but is generally soluble in polar solvents due to its functional groups.

Chemical Properties

The compound's reactivity is influenced by its functional groups:

  • The amino group can engage in protonation-deprotonation equilibria.
  • The thiazole ring can participate in electrophilic aromatic substitution reactions.

Relevant data regarding melting point, boiling point, and spectral characteristics (NMR, IR) are essential for characterizing this compound but are not provided in the current literature.

Applications

Scientific Uses

1-Allyl-5-amino-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one has potential applications in:

  • Pharmaceutical Development: Due to its structural features that may confer biological activity against various pathogens or cancer cells.
  • Chemical Research: As a building block for synthesizing more complex heterocyclic compounds with desired pharmacological properties.
Introduction to 1-Allyl-5-Amino-4-(4-Methylthiazol-2-yl)-1H-Pyrrol-3(2H)-one in Antiviral Research

Role of Small-Molecule Scaffolds in HIV-1 gp120 Inhibition

Small-molecule scaffolds targeting gp120 present distinct advantages over biologics, including oral bioavailability, potential for central nervous system penetration, and lower manufacturing costs. The 1-allyl-5-amino-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one scaffold exemplifies a structure designed for optimal interaction with the hydrophobic Phe43 cavity of gp120. This cavity, located at the interface of the inner and outer domains of gp120, undergoes conformational changes upon CD4 binding and represents a vulnerable site for pharmacological intervention [3] [8].

Table 1: Key Structural Regions of 1-Allyl-5-Amino-4-(4-Methylthiazol-2-yl)-1H-Pyrrol-3(2H)-one and Their Roles in gp120 Binding

Structural RegionChemical FeatureRole in gp120 BindingComparison to NBD-556
Region I (Aryl-Pyrrole)1-Allyl-5-amino-pyrrol-3-oneEngages hydrophobic sub-pockets within Phe43 cavity; Allyl group modulates flexibilityReplaces chlorophenyl of NBD-556; Enhanced rigidity vs. original oxalamide linkers [1]
Region II (Linker/Core)Pyrrol-3(2H)-one coreForms critical hydrogen bonds (e.g., with Asn425gp120); Serves as conformational anchorBioisostere of oxalamide; Maintains H-bond capacity while eliminating agonist properties [3]
Region III (Thiazole)4-Methylthiazol-2-ylPositions basic amine for salt bridge with Asp368gp120; Methyl group fine-tunes hydrophobic fitOptimized from piperidine/cyclic amines; Improved steric compatibility with β20-β21 loop [4]

Scaffold hopping—replacing the oxalamide midregion of earlier NBD compounds (e.g., NBD-556, NBD-09027) with the 5-aminopyrrol-3(2H)-one core—was pivotal in overcoming the CD4-agonist activity that plagued initial leads. This modification altered the spatial orientation of Region III, enabling the critical salt bridge formation between the terminal amine and the conserved Asp368 residue of gp120, a key interaction correlated with antagonist function and broad neutralization capacity [1] [3]. The 4-methylthiazole moiety further enhances binding through complementary hydrophobic interactions and potentially reduces metabolic susceptibility compared to earlier aliphatic amine components [4].

Historical Context: Evolution of NBD-Series Antiviral Agents

The development of 1-allyl-5-amino-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one is the culmination of iterative structure-based design spanning multiple generations of NBD inhibitors:

  • First Generation (NBD-556/NBD-557): Discovered circa 2005, these initial leads (e.g., NBD-556: chlorophenyl-oxalamide-tetramethylpiperidine) demonstrated proof-of-concept for small-molecule gp120-CD4 disruption. X-ray crystallography confirmed their binding within the Phe43 cavity. However, they acted as CD4 agonists, enhancing infection in CD4-CCR5+ cells—a significant liability [3].
  • Second Generation (Partial Agonists): Focus shifted to modifying Region III (e.g., NBD-09027: chlorophenyl-oxalamide-[(4-methyl-2-(piperidin-2-ylmethyl)thiazol-5-yl)methanol]). While reduced, residual agonist activity persisted. Crystallography revealed the piperidine nitrogen was ~4.4 Å from Asp368gp120—too distant for a salt bridge [3].
  • Third Generation (Full Antagonists - Pyrrole Introduction): A breakthrough came with replacing the oxalamide linker with a pyrrole scaffold (e.g., NBD-11021). This rigidification repositioned Region III, enabling the terminal amine to form the crucial salt bridge with Asp368gp120, converting agonists into antagonists with significantly improved antiviral profiles (IC50 as low as 270 nM across diverse subtypes) [3].
  • Fourth Generation (Region I Optimization): Efforts focused on optimizing the aryl-pyrrole (Region I) for enhanced potency and breadth. Introducing the 1-allyl-5-aminopyrrol-3(2H)-one moiety represents this stage. The allyl group offers controlled flexibility, while the 5-amino group provides an additional hydrogen-bonding handle. The 4-methylthiazole in Region III further refines binding and physicochemical properties [1] [4].

Figure: Evolution of Key NBD Scaffolds Leading to 1-Allyl-5-Amino-4-(4-Methylthiazol-2-yl)-1H-Pyrrol-3(2H)-one

NBD-556 (Gen1: Agonist)  [Chlorophenyl]-**Oxalamide**-[Tetramethylpiperidine]  ↓ ScafHop Region II  NBD-09027 (Gen2: Partial Agonist)  [Chlorophenyl]-**Oxalamide**-[Thiazole-Piperidine-Alcohol]  ↓ ScafHop Region II  NBD-11021 (Gen3: Antagonist)  [Chlorophenyl]-**Pyrrole**-[Thiazole-Piperidine-Alcohol]  ↓ Optimize Regions I & III  Target Compound (Gen4: Antagonist)  **[1-Allyl-5-Amino-Pyrrol-3-one]**-**[4-Methylthiazolyl]**  

Mechanistic Rationale for Targeting gp120-CD4 Interaction

The gp120-CD4 interaction is the essential first step in HIV-1 entry. Blocking this interaction prevents the cascade of conformational changes in Env required for coreceptor binding (CCR5/CXCR4) and fusion. 1-Allyl-5-amino-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one functions as a competitive inhibitor, mimicking key elements of the CD4 footprint on gp120 [3] [8].

Molecular Interactions:

  • Phe43 Cavity Occupation: The pyrrolone core and attached groups penetrate the deep hydrophobic cavity normally occupied by the side chain of Phe43CD4. The 4-methylthiazole and allyl groups engage specific sub-pockets within this cavity [1] [3].
  • Salt Bridge with Asp368: The basic amine (or its protonated form) on the thiazole ring forms a critical salt bridge with the conserved Asp368gp120. This interaction is essential for high-affinity binding and antagonist activity, mirroring the interaction made by Arg59CD4 in the CD4-bound state [3] [7].
  • Hydrogen Bonding Network: The pyrrolone carbonyl and 5-amino group likely form hydrogen bonds with gp120 backbone atoms or side chains (e.g., Asn425gp120, analogous to interactions seen with NBD-11021 and earlier scaffolds). The precise partners depend on the induced fit conformation [1] [3].
  • Modulation of Bridging Sheet Dynamics: Binding likely stabilizes or induces a conformation of the bridging sheet (comprising β2, β3, β20, β21 strands) that is incompatible with efficient coreceptor binding. This is a hallmark of CD4-antagonist behavior, distinct from CD4-agonist scaffolds which promote bridging sheet conformations conducive to coreceptor engagement [7] [8].

Table 2: Potential Resistance Mechanisms and Scaffold Resilience

Resistance MechanismEffect on gp120Scaffold Resilience Features of 1-Allyl-5-Amino-4-(4-Methylthiazol-2-yl)-1H-Pyrrol-3(2H)-one
Mutations Directly in Phe43 CavityAlters shape, hydrophobicity, or charge of binding pocket (e.g., M426L, V430M)Multiple contact points (pyrrolone, thiazole, allyl, amine) may allow tolerance to single mutations; Rigid scaffold may reduce entropy penalty upon mutation [8]
Distal Allosteric MutationsInduces global conformational shifts reducing inhibitor access/affinity (e.g., in α2 helix, loops)Designed for high shape complementarity to conserved cavity; Network analysis suggests conserved communication nodes exist; targeting these may limit allosteric escape [7]
Glycosylation ShiftsAdds steric block via new glycan near binding site (e.g., N197, N301)Relatively compact structure compared to antibodies; Hydrophobic nature may reduce sensitivity to glycan shielding compared to larger protein inhibitors [8]
Enhanced Shedding/Conformational DynamicsReduces time Env spends in inhibitor-susceptible stateFast-binding kinetics suggested by optimized small molecule design; Potential for high affinity may overcome transient target exposure [1]

Overcoming Agonist Limitations: Early NBD compounds (e.g., NBD-556) induced conformational changes in gp120 resembling CD4 binding, exposing the co-receptor binding site (acting as agonists). The pyrrolone core in the current scaffold, coupled with the optimized Region III positioning, shifts the energy landscape. It stabilizes an Env conformation where key elements for coreceptor binding, particularly the bridging sheet and the V3 loop, are either occluded or mispositioned, preventing productive engagement with CCR5/CXCR4—thus acting as a true entry antagonist [3] [7] [8]. Network analysis of gp120 dynamics suggests that inhibitors forming the Asp368 salt bridge and engaging conserved hydrophobic nodes within the Phe43 cavity are more likely to restrict long-range allosteric escape pathways utilized by the virus to evade neutralizing antibodies and earlier inhibitors [7].

Properties

CAS Number

951941-97-2

Product Name

1-allyl-5-amino-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one

IUPAC Name

5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-prop-2-enyl-2H-pyrrol-3-ol

Molecular Formula

C11H13N3OS

Molecular Weight

235.31

InChI

InChI=1S/C11H13N3OS/c1-3-4-14-5-8(15)9(10(14)12)11-13-7(2)6-16-11/h3,6,12,15H,1,4-5H2,2H3

InChI Key

SGHHSUXAAKXMGO-UHFFFAOYSA-N

SMILES

CC1=CSC(=N1)C2=C(CN(C2=N)CC=C)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.